P-4CCH acts as a key building block for the synthesis of imidazole derivatives. Imidazoles are a class of five-membered heterocyclic rings containing nitrogen atoms at positions 1 and 3. These molecules possess diverse biological activities and find applications in medicinal chemistry and materials science []. P-4CCH reacts with various amines under specific conditions to form substituted imidazoles, allowing researchers to explore the structure-activity relationship of these compounds [].
Piperidine-4-carbonyl chloride hydrochloride is a chemical compound classified as a piperidine derivative. Piperidine itself is a six-membered heterocyclic compound containing one nitrogen atom. This compound is notable for its role in organic synthesis and medicinal chemistry due to its biological activity and structural versatility. Its chemical formula is and it is recognized by the CAS number 42060-79-7 .
Piperidine-4-carbonyl chloride hydrochloride exhibits various chemical reactivity patterns, primarily due to its acyl chloride functionality. Key reactions include:
Piperidine-4-carbonyl chloride hydrochloride is significant in medicinal chemistry as it serves as a building block for the synthesis of various therapeutic agents. Its derivatives have shown potential biological activity, including anti-inflammatory and anticancer properties. The compound acts as an acylating agent, allowing it to modify biomolecules and study their structure and function .
The synthesis of piperidine-4-carbonyl chloride hydrochloride typically involves the chlorination of piperidine-4-carboxylic acid. This reaction is commonly conducted using thionyl chloride or oxalyl chloride as chlorinating agents under anhydrous conditions to prevent hydrolysis of the acid chloride. In industrial settings, continuous flow reactors can be employed to enhance the control over reaction conditions, leading to improved yields and purity of the final product .
Piperidine-4-carbonyl chloride hydrochloride finds extensive applications across various fields:
The interaction studies involving piperidine derivatives often focus on their reactivity with nucleophiles, which can lead to the formation of biologically active compounds. The mechanism of action typically involves covalent bond formation at nucleophilic sites on biomolecules, which is critical for understanding their biological effects and therapeutic potential.
Piperidine-4-carbonyl chloride hydrochloride shares similarities with other compounds in the piperidine class but has unique properties that distinguish it:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Piperidine | 110-89-4 | Basic piperidine structure; widely used in synthesis |
| Piperidine-4-carboxylic Acid | 2200-66-0 | Precursor for piperidine derivatives |
| Piperidine-4-methanol | 42060-79-8 | Reduced form; used in similar synthetic applications |
These compounds are integral in various synthetic pathways and biological studies but differ in their functional groups and resulting reactivity profiles .
Piperidine-4-carbonyl chloride hydrochloride is defined by the molecular formula C₆H₁₁Cl₂NO and a molecular weight of 184.06 g/mol. The compound consists of a piperidine ring (a six-membered saturated heterocycle with one nitrogen atom) substituted at the 4-position with a carbonyl chloride group, which is further stabilized as a hydrochloride salt (Figure 1).
Structural Features:
The SMILES notation (C1CNCCC1C(=O)Cl.Cl) and InChIKey (SYNYPRPWBDWELP-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereoelectronic properties.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₁Cl₂NO | |
| Molecular Weight | 184.06 g/mol | |
| CAS Number | 42060-79-7 | |
| Solubility | DMSO, DCM, chloroform | |
| Melting Point | Not reported (decomposes) |
Piperidine-4-carbonyl chloride hydrochloride exhibits a distinctive molecular architecture characterized by a six-membered heterocyclic piperidine ring containing one nitrogen atom [1]. The compound crystallizes with a molecular formula of C₆H₁₁Cl₂NO and maintains an achiral stereochemistry with zero defined stereocenters and no optical activity [2]. The fundamental structural framework consists of a piperidine ring adopting a chair conformation, which represents the most thermodynamically stable arrangement for six-membered saturated rings [3].
The carbonyl chloride functional group is positioned at the 4-carbon of the piperidine ring in an equatorial orientation, minimizing steric hindrance and optimizing molecular stability [3]. This positioning is crucial for the compound's reactivity profile, as equatorial substituents in chair conformations experience reduced steric interactions compared to axial orientations. The carbon-nitrogen bond within the piperidine ring exhibits single bond character with some degree of double bond character due to electron delocalization [4]. Similarly, the carbonyl group maintains typical double bond character, contributing to the compound's electrophilic reactivity [4].
The hydrochloride salt formation involves protonation of the piperidine nitrogen, creating a quaternary ammonium center that enhances the compound's solubility in polar solvents [5]. Hydrogen bonding interactions play a significant role in the compound's structural stability, with the molecule capable of forming intermolecular hydrogen bonds with water and other polar molecules [4]. The molecular structure can be represented by the SMILES notation C1CNCCC1C(=O)Cl.Cl and the InChI identifier InChI=1S/C6H10ClNO.ClH/c7-6(9)5-1-3-8-4-2-5;/h5,8H,1-4H2;1H [1].
The physical properties of piperidine-4-carbonyl chloride hydrochloride have been extensively characterized through various analytical methods. The compound possesses a molecular weight of 184.06 grams per mole with an exact mass of 183.02200 grams per mole and a monoisotopic mass of 183.021769 grams per mole [1] [6] [7]. The substance is registered under the Chemical Abstracts Service number 42060-79-7 and carries the MDL number MFCD26099148 [1].
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₁Cl₂NO | [1] |
| Molecular Weight | 184.06 g/mol | [1] |
| Boiling Point | 199.8°C at 760 mmHg | [7] |
| Flash Point | 74.7°C | [7] |
| Exact Mass | 183.02200 g/mol | [7] |
| Monoisotopic Mass | 183.021769 g/mol | [6] |
| LogP | 1.88220 | [7] |
| Polar Surface Area | 29.10000 Ų | [7] |
The compound manifests as a white to off-white solid at room temperature [8]. Storage requirements dictate maintenance at temperatures between 2 and 8 degrees Celsius in dark conditions under an inert atmosphere to prevent degradation [8]. The calculated logarithmic partition coefficient (LogP) of 1.88220 indicates moderate lipophilicity, suggesting balanced hydrophilic and lipophilic characteristics [7]. The polar surface area of 29.10000 square angstroms reflects the contribution of the polar functional groups to the molecule's overall polarity [7].
Spectroscopic analysis of piperidine-4-carbonyl chloride hydrochloride reveals characteristic signatures across multiple analytical techniques. Nuclear magnetic resonance spectroscopy provides detailed structural confirmation through distinct chemical shift patterns . Proton nuclear magnetic resonance spectroscopy demonstrates characteristic signals for piperidine ring protons appearing in the chemical shift range of 1.5 to 3.5 parts per million . Carbon-13 nuclear magnetic resonance spectroscopy exhibits the carbonyl carbon resonance at approximately 170 parts per million, confirming the presence of the acyl chloride functionality .
Fourier transform infrared spectroscopy reveals diagnostic absorption bands characteristic of the functional groups present in the molecule [4] . The carbonyl stretch appears as a strong absorption band at approximately 1650 wavenumbers, indicative of the acyl chloride carbonyl group . The nitrogen-hydrogen stretching vibrations manifest as broad absorption bands spanning the range from 3200 to 2100 wavenumbers, reflecting hydrogen bonding interactions and salt formation [4].
| Spectroscopic Technique | Characteristic Features | Reference |
|---|---|---|
| ¹H Nuclear Magnetic Resonance | Piperidine ring protons at δ 1.5–3.5 ppm | |
| ¹³C Nuclear Magnetic Resonance | Carbonyl carbon at ~170 ppm | |
| Fourier Transform Infrared | C=O stretch at ~1650 cm⁻¹ | |
| Fourier Transform Infrared | N-H stretch 3200–2100 cm⁻¹ | [4] |
| Mass Spectrometry | [M+H]⁺ at m/z 184.06 | [11] |
| Ultraviolet Detection | Detection at λ = 210–230 nm |
Mass spectrometry analysis using electrospray ionization reveals the molecular ion peak [M+H]⁺ at mass-to-charge ratio 184.06, confirming the molecular weight [11]. Ultraviolet detection methods employ wavelengths between 210 and 230 nanometers for analytical quantification . The compound's unique spectroscopic fingerprint can be encoded through standardized chemical identifiers including the InChI Key SYNYPRPWBDWELP-UHFFFAOYSA-N [1].
The solubility profile of piperidine-4-carbonyl chloride hydrochloride demonstrates marked dependence on solvent polarity and the presence of the hydrochloride salt [5]. In aqueous media, the compound exhibits good solubility due to the hydrochloride salt formation, which enhances ionic interactions with water molecules [5]. However, this aqueous solubility is accompanied by rapid hydrolysis, leading to decomposition into piperidine-4-carboxylic acid and hydrochloric acid .
Polar organic solvents demonstrate excellent solvating properties for this compound [5]. Alcohols provide good solubility owing to their ability to stabilize the ionic hydrochloride salt through hydrogen bonding interactions [5]. Acetonitrile exhibits slight solubility and serves as a preferred reaction medium for synthetic applications due to its chemical inertness toward the acyl chloride functionality . Dichloromethane shows good solubility characteristics and is commonly employed as an organic solvent for synthetic procedures involving this compound [13].
| Solvent System | Solubility Behavior | Additional Notes |
|---|---|---|
| Water | Soluble | Rapid hydrolysis occurs |
| Polar Solvents | Soluble | Enhanced by salt formation |
| Alcohols | Soluble | Hydrogen bonding stabilization |
| Acetonitrile | Slightly soluble | Preferred reaction medium |
| Dichloromethane | Soluble | Common synthetic solvent |
| Chloroform | Slightly soluble (heated) | Requires elevated temperature |
| Cyclohexane | Soluble | Good dissolution properties |
| Acetone | Soluble | Effective solvation |
Less polar solvents such as chloroform require heating to achieve adequate solubility [14]. Surprisingly, the compound demonstrates solubility in cyclohexane and acetone, indicating versatility across a range of solvent polarities [15]. The enhanced solubility in various solvents compared to the free base form can be attributed to the hydrochloride salt formation, which modifies the compound's polarity and intermolecular interaction profile [5].
The stability characteristics of piperidine-4-carbonyl chloride hydrochloride are significantly influenced by environmental conditions including humidity, temperature, and pH . The compound demonstrates high susceptibility to hydrolytic degradation in aqueous environments, undergoing rapid conversion to piperidine-4-carboxylic acid and hydrochloric acid upon contact with water . This hydrolysis reaction represents the primary degradation pathway under ambient conditions.
pH stability studies reveal that the compound remains unstable at pH values greater than 7, with accelerated decomposition occurring under basic conditions . Conversely, under anhydrous conditions, the compound exhibits remarkable stability with less than 5 percent degradation observed over six months when stored at 2 to 8 degrees Celsius in acetonitrile . This data underscores the critical importance of moisture exclusion for long-term storage stability.
| Stability Parameter | Behavior/Outcome | Reference |
|---|---|---|
| Hydrolysis in Water | Rapid conversion to piperidine-4-carboxylic acid + HCl | |
| pH Stability | Unstable at pH > 7 | |
| Anhydrous Storage | <5% degradation over 6 months at 2–8°C | |
| Thermal Stability | Decomposes at elevated temperatures | [16] |
| Light Sensitivity | Requires dark storage conditions | [8] |
| Air Sensitivity | Requires inert atmosphere storage | [8] |
| Moisture Sensitivity | Highly sensitive to humidity | [14] |
Thermal stability assessments indicate decomposition at elevated temperatures, necessitating controlled temperature storage conditions [16]. The compound exhibits photosensitivity requiring storage in dark conditions to prevent light-induced degradation [8]. Air sensitivity further mandates storage under inert atmosphere conditions to prevent oxidative or hydrolytic decomposition [8]. The high moisture sensitivity of the compound is particularly noteworthy, as even trace amounts of water can initiate significant degradation processes [14].
The primary synthetic approach for piperidine-4-carbonyl chloride hydrochloride involves the conversion of piperidine-4-carboxylic acid (isonipecotic acid) to the corresponding acid chloride followed by hydrochloride salt formation [1] [2]. This classical methodology represents the most widely employed route in both academic and industrial settings due to its reliability and straightforward implementation.
The fundamental transformation proceeds through nucleophilic acyl substitution mechanisms where the hydroxyl group of the carboxylic acid is replaced by chlorine [3]. Piperidine-4-carboxylic acid adopts a chair conformation with the carboxyl group preferentially occupying the equatorial position, which minimizes steric hindrance and optimizes reactivity [2]. This conformational preference is crucial for efficient chlorination as the equatorial orientation provides better accessibility for chlorinating reagents.
The reaction typically begins with piperidine-4-carboxylic acid in its neutral form, though protonation of the nitrogen atom can occur during the process depending on reaction conditions [2]. The carboxylic acid functionality exhibits typical electrophilic characteristics at the carbonyl carbon, making it susceptible to attack by chlorinating agents. The mechanism involves initial formation of an activated intermediate that facilitates subsequent chloride substitution.
Temperature control during the classical synthetic route is critical for optimal yields and product quality [1]. Reactions conducted at temperatures between 20-40°C provide excellent conversion rates while minimizing side reactions and decomposition pathways. Higher temperatures can lead to increased formation of unwanted by-products, while lower temperatures may result in incomplete conversion and extended reaction times.
The classical approach offers several advantages including predictable reaction outcomes, well-established protocols, and compatibility with standard laboratory equipment [4]. The methodology is particularly suitable for small to medium-scale preparations where precise control over reaction parameters is essential. Additionally, the use of piperidine-4-carboxylic acid as starting material ensures ready availability and cost-effectiveness for synthetic applications.
Thionyl chloride represents the most frequently employed chlorinating agent for the synthesis of piperidine-4-carbonyl chloride hydrochloride due to its exceptional efficiency and practical advantages [5] [4]. The reaction proceeds through a well-characterized mechanism that produces volatile gaseous by-products, significantly simplifying purification and workup procedures.
The mechanistic pathway involves initial nucleophilic attack by the carboxyl oxygen of piperidine-4-carboxylic acid on the electrophilic sulfur center of thionyl chloride [4] [6]. This step forms a chlorosulfite ester intermediate that subsequently undergoes intramolecular rearrangement. The chloride ion then attacks the activated carbonyl carbon, leading to formation of the desired acid chloride while simultaneously releasing sulfur dioxide and hydrogen chloride as gases [6] [7].
Optimal reaction conditions for thionyl chloride methodology involve refluxing the carboxylic acid with excess thionyl chloride in an inert solvent such as dichloromethane or chloroform [4] [8]. Reaction temperatures typically range from 40-60°C with reaction times of 3-4 hours being sufficient for complete conversion . The use of catalytic amounts of dimethylformamide can accelerate the reaction rate and improve yields, though this is not always necessary for piperidine derivatives [10].
The formation of gaseous by-products (sulfur dioxide and hydrogen chloride) provides a significant advantage as these can be easily removed from the reaction mixture by simple evaporation or gas purging [6] [8]. This characteristic eliminates the need for complex separation procedures and reduces the potential for product contamination. However, proper ventilation and safety measures are essential due to the toxic and corrosive nature of these gases [4].
Yields using thionyl chloride methodology typically range from 85-95%, making it highly efficient for both research and industrial applications [8]. The reaction is generally tolerant of various functional groups and provides excellent selectivity for acid chloride formation without significant side reactions. The resulting crude product often requires minimal purification beyond solvent removal and crystallization .
Industrial applications of thionyl chloride methodology benefit from its scalability and cost-effectiveness [11]. The reagent is readily available in bulk quantities and the reaction can be easily adapted to continuous flow processes for large-scale production. Environmental considerations include proper handling of gaseous emissions and recovery of organic solvents through distillation [11].
Beyond the conventional thionyl chloride approach, several alternative chlorinating methodologies offer distinct advantages for specific synthetic requirements and production scenarios. Phosphorus pentachloride represents a highly effective alternative that provides excellent conversion rates and superior selectivity under mild reaction conditions [12] [13] [14].
Phosphorus pentachloride methodology involves treating piperidine-4-carboxylic acid with stoichiometric or slight excess amounts of phosphorus pentachloride at room temperature to moderate heating [13] [15]. The reaction proceeds through formation of a phosphorus-carboxyl intermediate that readily eliminates to form the acid chloride and phosphorus oxychloride [12] [16]. This approach typically achieves yields of 90-95% with minimal side product formation [15].
The mechanism of phosphorus pentachloride chlorination involves initial nucleophilic attack by the carboxylic acid at the phosphorus center while eliminating a chloride ion [16]. Subsequently, chloride ion attack at the carbonyl center results in acid chloride formation alongside phosphorus oxychloride production. The formation of the highly stable phosphorus-oxygen double bond provides significant thermodynamic driving force for the reaction [16].
Oxalyl chloride represents another valuable alternative that offers particularly mild reaction conditions and excellent functional group tolerance [10] [17]. The reaction with oxalyl chloride typically employs catalytic dimethylformamide and proceeds at low temperatures (-78°C to room temperature), making it suitable for heat-sensitive substrates [10] [18]. The by-products include carbon dioxide, carbon monoxide, and hydrogen chloride, all of which are gaseous and easily removed [10].
The oxalyl chloride methodology is particularly advantageous for laboratory-scale synthesis where mild conditions and high selectivity are prioritized over cost considerations [17]. The reagent is more expensive than thionyl chloride but offers superior performance for complex substrates and sensitive functional groups. Reaction yields typically range from 80-90% with excellent product purity [18].
Phosphorus trichloride provides a less reactive alternative that allows for greater control over reaction conditions and reduced risk of over-chlorination [8] [13]. This methodology requires heating under reflux for 1-2 hours and produces phosphorous acid as a by-product rather than volatile gases [8]. While yields are typically lower (75-85%), the method offers advantages for substrates prone to decomposition under more vigorous conditions [13].
Effective purification and isolation of piperidine-4-carbonyl chloride hydrochloride requires careful consideration of the compound's chemical properties, stability characteristics, and intended purity requirements [19] [20]. The compound exhibits high moisture sensitivity and requires anhydrous conditions throughout all purification procedures to prevent hydrolytic degradation .
Crystallization represents the most commonly employed initial purification technique due to its effectiveness and simplicity [21] [22]. The process involves dissolving the crude product in a minimum amount of anhydrous solvent at elevated temperature, followed by controlled cooling to promote crystal formation [21]. Suitable solvents include acetonitrile, dichloromethane, and chloroform, with the choice depending on solubility characteristics and desired crystal morphology [19].
The crystallization process benefits from careful control of cooling rates and nucleation sites to optimize crystal quality and size distribution [21] [23]. Slow cooling promotes formation of larger, more uniform crystals that are easier to filter and wash. Seeding with pure crystals can improve reproducibility and control over the crystallization process. Temperature gradients should be minimized to prevent formation of multiple crystal forms or polymorphs [23].
Recrystallization provides enhanced purification when higher purity levels are required, particularly for pharmaceutical applications [22] [24]. The technique involves complete dissolution of the crystallized material in hot solvent, followed by filtration to remove insoluble impurities, and subsequent controlled cooling for re-crystallization [25]. Multiple recrystallization cycles can achieve purities exceeding 99% when properly executed [22].
Solvent selection for recrystallization requires careful evaluation of solubility profiles at different temperatures [20] [25]. The ideal solvent exhibits high solubility for the target compound at elevated temperatures and low solubility at reduced temperatures. Additionally, impurities should demonstrate significantly different solubility behavior to enable effective separation [20]. Common solvent systems include ethanol-water mixtures, methanol, and various organic solvent combinations.
Distillation techniques can be employed for volatile impurity removal, though the thermal sensitivity of piperidine-4-carbonyl chloride hydrochloride limits the applicability of this approach [19]. Vacuum distillation at reduced pressures and temperatures may be suitable for removing low-boiling impurities while preserving product integrity. However, careful temperature control is essential to prevent decomposition [26].
Sublimation represents a specialized purification technique particularly suitable for compounds that exhibit appropriate vapor pressure characteristics [19] [26]. This method involves direct transition from solid to vapor phase, effectively separating the target compound from non-volatile impurities. Vacuum sublimation at controlled temperatures can achieve high purity levels while avoiding potential decomposition associated with melting [26].
Acid-base extraction methodology exploits the basic nature of the piperidine nitrogen to enable selective separation from neutral and acidic impurities [19] [26]. The process involves dissolution in aqueous acid to form water-soluble salts, followed by pH adjustment and extraction into organic solvents. This approach is particularly effective for removing unreacted starting materials and certain by-products [26].
The transition from laboratory-scale synthesis to industrial production of piperidine-4-carbonyl chloride hydrochloride involves significant modifications in equipment design, process control systems, and operational protocols [27] [28]. Scale-up factors typically range from 10,000 to 100,000-fold increases in batch sizes, requiring comprehensive re-evaluation of all process parameters [28].
Equipment requirements for industrial production include jacketed reactors with precise temperature control, automated addition systems for reagents, and sophisticated monitoring instrumentation [27] [29]. Reactor design must accommodate the exothermic nature of chlorination reactions while providing adequate heat removal capacity. Materials of construction require compatibility with corrosive chlorinating agents and acidic reaction conditions [27].
Process safety management becomes paramount at industrial scale due to the increased quantities of hazardous materials and potential for larger-scale incidents [30] [28]. Comprehensive hazard analysis, including reaction calorimetry studies, must be conducted to identify potential runaway reactions and establish appropriate safety systems. Emergency response procedures and containment systems are essential components of industrial operations [30].
Temperature control systems must provide rapid response and precise regulation to maintain optimal reaction conditions throughout large-scale batches [28]. Heat transfer limitations in larger vessels require careful consideration of mixing patterns, heat exchange surface area, and cooling/heating capacity. Process analytical technology enables real-time monitoring of reaction progress and automatic adjustment of operating parameters [29].
Quality assurance protocols at industrial scale involve both in-process monitoring and comprehensive batch testing to ensure consistent product quality [31] [29]. Statistical process control methods track key quality parameters and identify trends that may indicate process drift or equipment issues. Validated analytical methods provide quantitative assessment of purity, impurity profiles, and physical properties [31].
Economic factors significantly influence industrial production strategies, with cost optimization driving decisions regarding reagent selection, reaction conditions, and purification methods [32] [33]. Process economics must consider raw material costs, energy consumption, waste treatment expenses, and capital equipment requirements. Value engineering approaches identify opportunities for cost reduction while maintaining product quality [32].
Environmental impact assessment and management represent critical aspects of industrial production [30] [11]. Chlorination processes generate gaseous emissions that require appropriate treatment systems to prevent environmental release. Waste minimization strategies, solvent recovery programs, and by-product utilization can significantly reduce environmental footprint while improving process economics [11].
Regulatory compliance requirements for pharmaceutical intermediates include adherence to Good Manufacturing Practice guidelines, process validation protocols, and change control procedures [31] [33]. Documentation systems must maintain complete records of all production activities, testing results, and deviation investigations. Quality management systems ensure consistent compliance with regulatory standards and customer specifications [31].
Continuous improvement programs in industrial settings focus on process optimization, yield enhancement, and cycle time reduction [29]. Statistical analysis of production data identifies opportunities for improvement and guides development of enhanced process conditions. Technology transfer from research and development to manufacturing requires systematic validation of scaled-up processes [28].